7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate
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Overview
Description
7-butoxy-3-(2-diethylaminoethyl)quinazolin-4-one; oxalic acid is a compound that belongs to the quinazolinone family Quinazolinones are nitrogen-containing heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butoxy-3-(2-diethylaminoethyl)quinazolin-4-one typically involves the reaction of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid. The mixture is usually refluxed overnight to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-butoxy-3-(2-diethylaminoethyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives.
Scientific Research Applications
7-butoxy-3-(2-diethylaminoethyl)quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Industry: Its derivatives are explored for use in creating new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-butoxy-3-(2-diethylaminoethyl)quinazolin-4-one involves its interaction with bacterial cell components. It inhibits biofilm formation and quorum sensing in bacteria like Pseudomonas aeruginosa, thereby reducing their virulence and ability to cause infections . Molecular docking studies suggest that it binds to the quorum sensing transcriptional regulator PqsR, disrupting the bacterial communication system .
Comparison with Similar Compounds
Similar Compounds
3-(benzylideneamino)-2-yl-quinazolin-4(3H)-ones: These compounds also belong to the quinazolinone family and exhibit antimicrobial properties.
2,3-di-substituted-2,3-dihydro-quinazolin-4(1H)-one derived Schiff’s bases: These compounds have shown antioxidant and cytotoxic activities.
Uniqueness
7-butoxy-3-(2-diethylaminoethyl)quinazolin-4-one is unique due to its specific structure, which imparts distinct biological activities, particularly its ability to inhibit biofilm formation and quorum sensing in bacteria. This makes it a promising candidate for developing new antimicrobial agents that do not trigger resistance mechanisms as conventional antibiotics do .
Properties
CAS No. |
35739-56-1 |
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Molecular Formula |
C20H29N3O6 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
7-butoxy-3-[2-(diethylamino)ethyl]quinazolin-4-one;oxalic acid |
InChI |
InChI=1S/C18H27N3O2.C2H2O4/c1-4-7-12-23-15-8-9-16-17(13-15)19-14-21(18(16)22)11-10-20(5-2)6-3;3-1(4)2(5)6/h8-9,13-14H,4-7,10-12H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
XVYZGSVRXWOPCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=O)N(C=N2)CCN(CC)CC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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